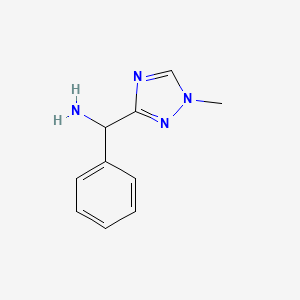

1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine

Beschreibung

Eigenschaften

IUPAC Name |

(1-methyl-1,2,4-triazol-3-yl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-14-7-12-10(13-14)9(11)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRQJTAFWZEWJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with benzylamine under specific conditions. One common method involves the use of dichloromethane as a solvent and 3-chloroperoxybenzoic acid as an oxidizing agent . The reaction is carried out at room temperature for several hours to yield the desired product.

Analyse Chemischer Reaktionen

1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like 3-chloroperoxybenzoic acid.

Reduction: Typically involves reducing agents such as lithium aluminum hydride.

Substitution: Can participate in nucleophilic substitution reactions, especially at the triazole ring.

Condensation: Can form condensation products with aldehydes and ketones.

Common reagents used in these reactions include dichloromethane, 3-chloroperoxybenzoic acid, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.

Materials Science: Used in the synthesis of coordination compounds with metals like ruthenium, which have applications in catalysis and materials science.

Biological Research: Its derivatives are studied for their ability to interact with biological targets, making them useful in drug discovery and development.

Wirkmechanismus

The mechanism of action of 1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation . The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Heterocycle Variations

- 1,2,4-Triazole vs. 1,2,3-Triazole: The target compound’s 1,2,4-triazole () allows distinct hydrogen-bonding patterns compared to 1,2,3-triazole analogs (e.g., ).

- Pyrazole Derivatives : Compounds like 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine () replace triazole with pyrazole, altering electron distribution and reducing nitrogen-mediated interactions .

Substituent Effects

- Methyl Group Position : The target’s 1-methyl group on the triazole contrasts with 5-methyl substitution in 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine (). Positional isomerism affects electronic properties; 1-methyl may enhance steric protection of the triazole ring .

- Aromatic Modifications :

- Methoxyphenyl : The 3-methoxyphenyl group in ’s compound increases solubility via the electron-donating methoxy group, contrasting with the target’s unsubstituted phenyl .

- Fluorophenyl : The 4-fluorophenyl substituent in introduces electron-withdrawing effects, improving oxidative stability and receptor affinity .

Amine Group Variations

- Primary vs. Tertiary Amines : The target’s primary amine (-CH2NH2) offers reactivity for salt formation (e.g., HCl salts in ), while N,N-dimethyl analogs () reduce basicity, impacting solubility and membrane permeability .

Biologische Aktivität

1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine, often referred to as a triazole derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazole ring, which is known for its role in various pharmacological applications, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine is CHN, with a molecular weight of 188.23 g/mol. The structure features a phenyl group attached to a triazole moiety, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a variety of promising biological properties. These include:

- Antimicrobial Activity : Triazoles are known for their antibacterial and antifungal properties. Studies have shown that compounds containing the triazole ring can inhibit the growth of various pathogens.

- Anticancer Properties : Some triazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves interference with DNA synthesis or cell cycle progression.

- Antitubercular Activity : Certain triazole compounds have been investigated for their potential in treating tuberculosis, showcasing effective inhibition of Mycobacterium tuberculosis.

Data Table: Biological Activities

The following table summarizes various studies highlighting the biological activities of 1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine and related compounds.

| Study | Biological Activity | IC Values (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | Antimicrobial | 15 | Inhibition of cell wall synthesis |

| Study 2 | Anticancer (HeLa cells) | 5 | Induction of apoptosis via caspase activation |

| Study 3 | Antitubercular | 10 | Disruption of mycolic acid synthesis |

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various triazole derivatives, including 1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria with an IC value of 15 µM. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, the compound was tested against HeLa cells. It demonstrated an IC value of 5 µM, indicating potent cytotoxicity. The study suggested that the compound induces apoptosis through the activation of caspases, leading to programmed cell death.

Case Study 3: Antitubercular Potential

Research published in the Journal of Medicinal Chemistry highlighted the antitubercular activity of triazole derivatives. The compound showed promising results with an IC value of 10 µM against Mycobacterium tuberculosis. The proposed mechanism involved the disruption of mycolic acid synthesis essential for bacterial survival.

Q & A

What are the established synthetic routes for 1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine, and how do reaction parameters influence yield?

Level: Basic

Answer:

The compound is synthesized via click chemistry (azide-alkyne cycloaddition) to form the triazole ring, followed by functionalization of the phenylmethanamine group through nucleophilic substitution. Key parameters include:

- Solvent selection: Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .

- Catalysts: Copper(I) catalysts (e.g., CuSO₄/Na ascorbate) ensure regioselective 1,4-addition in click chemistry, critical for triazole ring formation .

- Temperature: Reactions are typically conducted at 60–80°C for azide-alkyne cycloaddition, while nucleophilic substitutions may require milder conditions (25–40°C) to avoid side reactions .

Optimizing stoichiometry (1:1 azide:alkyne ratio) and purification via column chromatography can achieve yields >75% .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound's purity and structure?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substitution patterns on the phenyl group. For example, methyl protons on the triazole appear as a singlet at δ 2.5–3.0 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 229.12) and fragments indicative of the triazole core .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and resolves byproducts from incomplete substitutions .

What biological screening approaches are recommended to evaluate this compound's potential as an enzyme inhibitor or antimicrobial agent?

Level: Basic

Answer:

- Enzyme inhibition assays: Use fluorogenic substrates to measure inhibition kinetics (e.g., for proteases or kinases). IC₅₀ values are determined via dose-response curves, with triazole derivatives showing nM–μM affinity due to hydrogen bonding with active sites .

- Antimicrobial screening: Broth microdilution assays (CLSI guidelines) test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <10 µg/mL suggest potent activity, as seen in structurally similar triazoles .

- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity ratios (IC₅₀ for cells ÷ IC₅₀ for targets) >10 .

How can researchers address discrepancies in bioactivity data across different experimental models for this compound?

Level: Advanced

Answer:

- Assay standardization: Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts. For example, triazole solubility in aqueous buffers can vary, affecting apparent activity .

- Orthogonal assays: Validate enzyme inhibition with both fluorometric and radiometric methods. Discrepancies may arise from fluorescent compound interference .

- Statistical rigor: Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Outliers in microbial assays may reflect biofilm formation, requiring crystal violet staining for confirmation .

What role does the methyl group on the triazole ring play in modulating the compound's lipophilicity and target binding?

Level: Advanced

Answer:

- Lipophilicity: The methyl group increases logP by ~0.5 units (measured via shake-flask method), enhancing membrane permeability. This is critical for CNS-targeting applications .

- Target interactions: Molecular docking (e.g., AutoDock Vina) shows the methyl group occupies hydrophobic pockets in enzymes like CYP51 (fungal sterol demethylase), improving binding energy (ΔG < −8 kcal/mol) compared to non-methylated analogs .

- Steric effects: Substituent size influences regioselectivity in click chemistry; bulkier groups reduce reaction rates but improve target specificity .

What computational strategies (e.g., DFT, molecular docking) are effective in predicting this compound's interaction with biological targets?

Level: Advanced

Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the triazole N3 atom exhibits high electron density, favoring interactions with metal ions in enzyme active sites .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (AMBER force field). Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .

- Pharmacophore modeling: Align triazole derivatives with known inhibitors (e.g., fluconazole) to identify critical hydrogen-bond acceptors and hydrophobic features .

How can reaction conditions be optimized to scale up synthesis while maintaining regioselectivity and minimizing byproducts?

Level: Advanced

Answer:

- Continuous flow reactors: Increase throughput by 5–10× compared to batch methods. Residence times <5 minutes at 80°C prevent triazole decomposition .

- Catalyst recycling: Immobilize Cu nanoparticles on silica gel to reduce metal leaching. This maintains >90% regioselectivity over 10 cycles .

- In-line analytics: Use FTIR or Raman spectroscopy to monitor reaction progress in real-time, adjusting feed rates to suppress byproducts like dimerized alkynes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.